molecular formula C16H22O4 B14616636 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate CAS No. 60359-40-2

2-Phenoxyethyl (1-hydroxycyclohexyl)acetate

Cat. No.: B14616636
CAS No.: 60359-40-2
M. Wt: 278.34 g/mol
InChI Key: CPXNBOJWDCNOKD-UHFFFAOYSA-N
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Description

2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyethanol and cyclohexanol, characterized by the presence of both phenoxy and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate typically involves the esterification of 2-phenoxyethanol with (1-hydroxycyclohexyl)acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-Phenoxyethanol+(1-Hydroxycyclohexyl)acetic acidAcid catalyst2-Phenoxyethyl (1-hydroxycyclohexyl)acetate+Water\text{2-Phenoxyethanol} + \text{(1-Hydroxycyclohexyl)acetic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Phenoxyethanol+(1-Hydroxycyclohexyl)acetic acidAcid catalyst​2-Phenoxyethyl (1-hydroxycyclohexyl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl (1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Hydrolysis: 2-Phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

2-Phenoxyethyl (1-hydroxycyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients, facilitating their absorption and therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: A glycol ether with antimicrobial properties, commonly used as a preservative in cosmetics and pharmaceuticals.

    Cyclohexanol: A secondary alcohol used as a precursor in the synthesis of various chemical compounds.

    Phenoxyacetic acid: An organic compound used as a herbicide and plant growth regulator.

Uniqueness

2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is unique due to its combined structural features of phenoxy and cyclohexyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

60359-40-2

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-phenoxyethyl 2-(1-hydroxycyclohexyl)acetate

InChI

InChI=1S/C16H22O4/c17-15(13-16(18)9-5-2-6-10-16)20-12-11-19-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2

InChI Key

CPXNBOJWDCNOKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)OCCOC2=CC=CC=C2)O

Origin of Product

United States

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